(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol
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Overview
Description
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol is an organic compound with the molecular formula C5H12OS. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. Another method includes the use of microbial fermentation processes, where specific strains of bacteria or yeast are engineered to produce the compound .
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods due to their efficiency and sustainability. For instance, engineered strains of microorganisms such as Pichia pastoris have been used to produce high yields of the compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s sulfanyl group plays a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A related compound with similar chiral centers but different functional groups.
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol: The enantiomer of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol with opposite stereochemistry.
(2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol: A diastereomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and sulfanyl groups. This combination of functional groups and chirality makes it particularly valuable in asymmetric synthesis and as a precursor for various chemical transformations .
Properties
CAS No. |
669070-07-9 |
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Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
RFMHFOPFUZZBAD-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H](CO)[C@@H](C)S |
Canonical SMILES |
CC(CO)C(C)S |
Origin of Product |
United States |
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